molecular formula C12H17NO4S B2985924 (2S,3R)-2-(benzenesulfonamido)-3-methylpentanoic acid CAS No. 1195143-51-1

(2S,3R)-2-(benzenesulfonamido)-3-methylpentanoic acid

Cat. No.: B2985924
CAS No.: 1195143-51-1
M. Wt: 271.33
InChI Key: WWGFHIUBQGZSMR-KOLCDFICSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,3R)-2-(benzenesulfonamido)-3-methylpentanoic acid is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interactions with biological molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-2-(benzenesulfonamido)-3-methylpentanoic acid typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the use of benzenesulfonyl chloride and a chiral amine to form the sulfonamide intermediate, followed by further reactions to introduce the methylpentanoic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of catalysts and controlled reaction environments to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-2-(benzenesulfonamido)-3-methylpentanoic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The benzenesulfonamido group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

(2S,3R)-2-(benzenesulfonamido)-3-methylpentanoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its interactions with enzymes and other biological molecules.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of (2S,3R)-2-(benzenesulfonamido)-3-methylpentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in these interactions, influencing its binding affinity and activity. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor function, or other biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • (2S,3S)-2-(benzenesulfonamido)-3-methylpentanoic acid
  • (2R,3R)-2-(benzenesulfonamido)-3-methylpentanoic acid
  • (2R,3S)-2-(benzenesulfonamido)-3-methylpentanoic acid

Uniqueness

The uniqueness of (2S,3R)-2-(benzenesulfonamido)-3-methylpentanoic acid lies in its specific stereochemistry, which imparts distinct reactivity and biological activity compared to its stereoisomers. This makes it a valuable compound for research and industrial applications where stereochemistry is critical.

Properties

IUPAC Name

(2S,3R)-2-(benzenesulfonamido)-3-methylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4S/c1-3-9(2)11(12(14)15)13-18(16,17)10-7-5-4-6-8-10/h4-9,11,13H,3H2,1-2H3,(H,14,15)/t9-,11+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWGFHIUBQGZSMR-KOLCDFICSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)NS(=O)(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C)[C@@H](C(=O)O)NS(=O)(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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